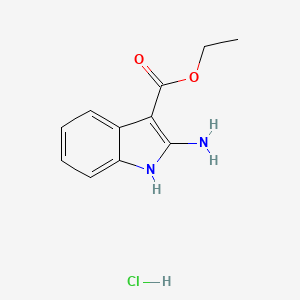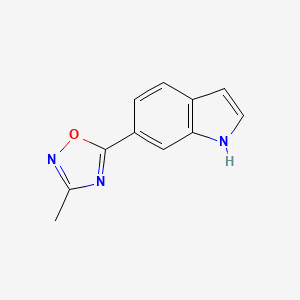
Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride
Vue d'ensemble
Description
Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride is a chemical compound with the linear formula C11H13ClN2O2 . It has a molecular weight of 240.69 . The compound is typically a white to yellow solid .
Molecular Structure Analysis
The InChI code for Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride is 1S/C11H12N2O2.ClH/c1-2-15-11(14)9-7-5-3-4-6-8(7)13-10(9)12;/h3-6,13H,2,12H2,1H3;1H . This code provides a textual representation of the compound’s molecular structure.Physical And Chemical Properties Analysis
Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride is a white to yellow solid . It has a molecular weight of 240.69 and a linear formula of C11H13ClN2O2 . The compound should be stored at a temperature of 2-8°C .Applications De Recherche Scientifique
Antiviral Activity
Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride derivatives have shown promise as antiviral agents. For instance, certain derivatives have demonstrated inhibitory activity against influenza A and the Coxsackie B4 virus . The structural flexibility of indole allows for the synthesis of various derivatives, which can be tailored for specific viral targets.
Anti-inflammatory Properties
Indole derivatives, including Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride, have been identified to possess anti-inflammatory properties. This is particularly relevant in the development of treatments for chronic inflammatory diseases .
Anticancer Potential
The indole nucleus is a common feature in many synthetic drug molecules with anticancer activity. Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride derivatives can be designed to interact with cancer cell pathways, offering potential as therapeutic agents .
Anti-HIV Effects
Some indole derivatives have been reported to exhibit anti-HIV properties. By interfering with the replication process of the virus, these compounds could serve as a basis for developing new anti-HIV medications .
Antioxidant Capabilities
The antioxidant activity of indole derivatives is another area of interest. Antioxidants are crucial in combating oxidative stress, which is implicated in various diseases. Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride could contribute to this field by providing a scaffold for antioxidant agents .
Antimicrobial Action
Indole derivatives have been explored for their antimicrobial effects against a range of pathogens. Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride could be used to develop new antimicrobial drugs that address the growing issue of antibiotic resistance .
Antitubercular Activity
Tuberculosis remains a major global health challenge. Indole derivatives, including Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride, have shown potential in the development of new antitubercular agents .
Antidiabetic Applications
The search for new antidiabetic drugs has led to the investigation of indole derivatives. Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride could play a role in creating novel treatments for diabetes by affecting glucose metabolism or insulin signaling .
Safety and Hazards
Mécanisme D'action
Target of Action
Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride, like other indole derivatives, has been found to bind with high affinity to multiple receptors . Indole derivatives are known to be biologically active compounds used for the treatment of various disorders in the human body . They play a significant role in cell biology and have been used in the treatment of cancer cells and microbes .
Mode of Action
For instance, some indole derivatives have shown inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Some indole derivatives have shown inhibitory activity against influenza a .
Action Environment
It is known that the efficacy of indole derivatives can be influenced by various factors, including the presence of other compounds and the ph of the environment .
Propriétés
IUPAC Name |
ethyl 2-amino-1H-indole-3-carboxylate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O2.ClH/c1-2-15-11(14)9-7-5-3-4-6-8(7)13-10(9)12;/h3-6,13H,2,12H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FASLNURJTFOWLH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC2=CC=CC=C21)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50718820 | |
| Record name | Ethyl 2-amino-1H-indole-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-amino-1H-indole-3-carboxylate hydrochloride | |
CAS RN |
1187830-59-6 | |
| Record name | 1H-Indole-3-carboxylic acid, 2-amino-, ethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187830-59-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 2-amino-1H-indole-3-carboxylate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50718820 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[2-(Pyridin-4-ylamino)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1425028.png)
![6-chloro-N-[2-(3-methoxyphenyl)ethyl]pyridazin-3-amine](/img/structure/B1425029.png)
![7,7-Dimethyl-6,8-dioxa-2-thiaspiro[3.5]nonane](/img/structure/B1425032.png)


![6-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine](/img/structure/B1425040.png)

![{2-[(6-Pyridin-3-ylpyridazin-3-yl)oxy]ethyl}amine](/img/structure/B1425043.png)
![(2-[(6-Pyridin-4-ylpyridazin-3-YL)oxy]ethyl)amine](/img/structure/B1425044.png)




